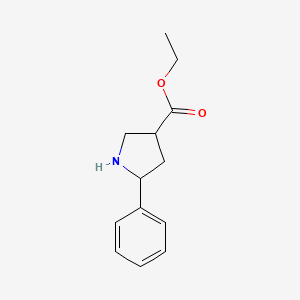![molecular formula C18H20BrN B1392458 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide CAS No. 891503-79-0](/img/structure/B1392458.png)
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Overview
Description
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide is a chemical compound with the molecular formula C18H20N.Br and a molecular weight of 330.26 g/mol. This compound is known for its unique structure, which includes a benz[e]indolium core substituted with trimethyl and propenyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide typically involves the reaction of 2,3,3-trimethylindolenine with an appropriate alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide has several scientific research applications:
Chemistry: It is used as a reactant in organic synthesis reactions, particularly in the synthesis of squarylium-based sensors.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of high-purity chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide can be compared with similar compounds such as:
2,3,3-Trimethylindolenine: Used as a reactant in organic synthesis reactions.
2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl): Known for its unique chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N.BrH/c1-5-12-18(3)13(2)19(4)16-11-10-14-8-6-7-9-15(14)17(16)18;/h5-11H,1,12H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGBNKGPFPTIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)CC=C)C3=CC=CC=C3C=C2)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




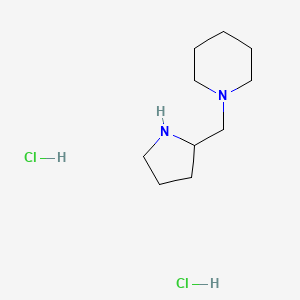

![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)
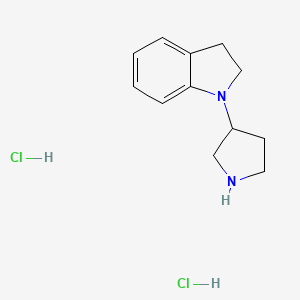
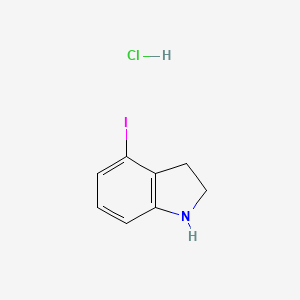
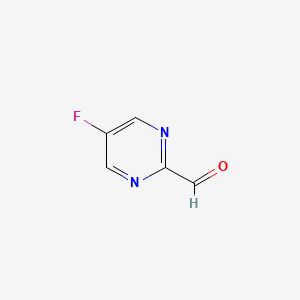
![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

